molecular formula C17H19N5O3S B2596303 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 941875-05-4

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2596303
CAS No.: 941875-05-4
M. Wt: 373.43
InChI Key: IYKNKPWPFVUTBM-UHFFFAOYSA-N
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Description

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound featuring a tetrazole ring, a dimethylphenyl group, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3,4-dimethylphenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.

    Attachment of the Tetrazole to the Benzene Ring: The tetrazole derivative is then reacted with a benzyl halide (such as 4-methoxybenzenesulfonyl chloride) in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays due to its potential binding properties.

Medicine

Medicinally, N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The tetrazole ring could mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-hydroxybenzenesulfonamide
  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-chlorobenzenesulfonamide

Uniqueness

Compared to similar compounds, N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and potentially improve its pharmacokinetic properties if used in medicinal applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-12-4-5-14(10-13(12)2)22-17(19-20-21-22)11-18-26(23,24)16-8-6-15(25-3)7-9-16/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKNKPWPFVUTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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